2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl 4-nitrobenzoate
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Overview
Description
The compound “2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl 4-nitrobenzoate” is a complex organic molecule. It contains a nitrobenzoate group, a chlorophenyl group, and a prop-2-enoyl group. These functional groups suggest that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a phenyl ring attached to a prop-2-enoyl group, which is in turn attached to a 4-chlorophenyl group. Additionally, a 4-nitrobenzoate group is attached to the phenyl ring .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present in its structure. The nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack. The presence of the chlorophenyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, potentially making it more soluble in polar solvents .Scientific Research Applications
- The synthesized compound has been screened for antimicrobial activity. It shows moderate effectiveness against selected pathogens . Researchers have explored its potential as an antimicrobial agent, which could be valuable in combating bacterial and fungal infections.
- Chalcones, including this compound, have been investigated for their nonlinear optical properties. They can be used in devices related to second and third harmonic generation. The 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) molecule, a close analog, has demonstrated promising results in this area .
- Chalcones find applications in materials science. They have been explored for use in nonlinear optics, optoelectronics, and electrochemical sensing. Their unique properties make them suitable for various technological advancements .
Antimicrobial Activity
Nonlinear Optics
Materials Science
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies would likely focus on characterizing its physical and chemical properties, and testing its reactivity. If it’s intended for use as a drug, future research could involve testing its biological activity and toxicity .
properties
IUPAC Name |
[2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO5/c23-17-10-5-15(6-11-17)7-14-20(25)19-3-1-2-4-21(19)29-22(26)16-8-12-18(13-9-16)24(27)28/h1-14H/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORHUDZJWOVFDI-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl 4-nitrobenzoate |
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